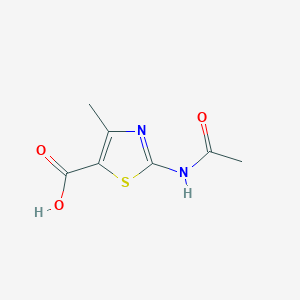

2-Acetylamino-4-methylthiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-acetamido-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-3-5(6(11)12)13-7(8-3)9-4(2)10/h1-2H3,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBIYKNODXVOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357644 | |

| Record name | 2-Acetylamino-4-methyl-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63788-62-5 | |

| Record name | 2-Acetylamino-4-methyl-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Acetylamino-4-methylthiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Acetylamino-4-methylthiazole-5-carboxylic acid (CAS No. 63788-62-5), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physical and chemical characteristics, synthesis, and spectral data, and explores the biological context of the broader thiazole class of molecules.

Core Chemical Properties

This compound is a solid compound at room temperature and requires refrigeration for long-term storage.[1] It has a molecular weight of 200.22 g/mol .[1] While a specific melting point for the carboxylic acid has not been reported in the reviewed literature, its ethyl ester derivative, ethyl 2-acetylamino-4-methylthiazole-5-carboxylate, has a melting point of 215-217 °C.

Table 1: Physical and Chemical Properties of this compound and its Ethyl Ester

| Property | This compound | Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate |

| CAS Number | 63788-62-5[1] | 55369-04-5 |

| Molecular Formula | C₇H₈N₂O₃S | C₉H₁₂N₂O₃S |

| Molecular Weight | 200.22 g/mol [1] | 228.27 g/mol |

| Physical Form | Solid[1] | Solid |

| Melting Point | Not Reported | 215-217 °C |

| Storage | Refrigerator[1] | Not Specified |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from the commercially available ethyl 2-amino-4-methylthiazole-5-carboxylate.

Step 1: Synthesis of Ethyl 2-Acetylamino-4-methylthiazole-5-carboxylate

This procedure involves the acylation of the amino group of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

Experimental Protocol:

-

A suspension of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g) in acetic anhydride (5 ml) is prepared.

-

The suspension is heated for 5 hours at a temperature of 105-110°C.[2][3]

-

Following the reaction, the excess acetic anhydride is removed by distillation.[2][3]

-

The resulting residue is treated with water (10-15 ml) to precipitate the product, ethyl 2-acetylamino-4-methylthiazole-5-carboxylate.[2][3]

-

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. While a specific protocol for this exact compound is not detailed in the searched literature, a general method for the hydrolysis of similar thiazole esters can be applied. This typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.

-

General Hydrolysis Protocol (based on related compounds):

-

The ethyl ester is dissolved in a suitable solvent, such as ethanol or methanol.

-

An aqueous solution of a strong base (e.g., NaOH or KOH) is added, and the mixture is heated under reflux.

-

The reaction progress is monitored by a suitable technique (e.g., TLC).

-

Upon completion, the reaction mixture is cooled, and the organic solvent is removed under reduced pressure.

-

The aqueous residue is then acidified with a mineral acid (e.g., HCl) to a pH that facilitates the precipitation of the carboxylic acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Below is a workflow diagram illustrating the synthesis process.

Caption: Synthesis workflow for this compound.

Spectral Data

Table 2: ¹H NMR Data for Ethyl 2-Acetylamino-4-methylthiazole-5-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available in a structured format in the search results |

Note: While a table in one of the search results is mentioned to contain spectral data, the actual data points for the target molecule or its ester were not explicitly provided in the snippets.

Biological Context and Potential Applications

The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] These include antimicrobial, anti-inflammatory, and anticancer properties.

-

Antimicrobial and Anticancer Activity: Numerous studies have focused on the synthesis and in vitro evaluation of thiazole derivatives as potential antimicrobial and anticancer agents.[4][5] For instance, certain bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been investigated for their dual utility in treating cancer patients who are susceptible to microbial infections.[4]

-

Anti-inflammatory Activity: The thiazole nucleus is also a key component in compounds designed as anti-inflammatory agents.

While the specific biological activity and associated signaling pathways for this compound have not been explicitly detailed in the available literature, its structural similarity to other biologically active thiazoles suggests it could be a valuable building block or lead compound in drug discovery programs targeting these therapeutic areas.

The relationship between the core thiazole structure and its potential biological activities is depicted in the following diagram.

References

An In-Depth Technical Guide to 2-Acetylamino-4-methylthiazole-5-carboxylic acid (CAS: 63788-62-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetylamino-4-methylthiazole-5-carboxylic acid (CAS number 63788-62-5), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available physicochemical data, outlines a probable synthetic route, and explores potential biological activities based on the known pharmacology of structurally related thiazole derivatives. Detailed experimental protocols for assessing these potential activities are also provided to facilitate further research and development.

Physicochemical Properties

This compound is a solid organic compound. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 63788-62-5 | |

| Molecular Formula | C₇H₈N₂O₃S | |

| Molecular Weight | 200.22 g/mol | |

| Melting Point | 252-254 °C | |

| Physical State | Solid | |

| Purity | 97% - ~99% | |

| Storage Temperature | 2-8 °C |

Synthesis

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-Acetylamino-4-methylthiazole-5-carboxylate

-

Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent) in acetic anhydride (excess).

-

Heat the suspension at 105-110 °C for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess acetic anhydride under reduced pressure.

-

To the residue, add cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain ethyl 2-acetylamino-4-methylthiazole-5-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the synthesized ethyl 2-acetylamino-4-methylthiazole-5-carboxylate (1 equivalent) in a suitable solvent such as methanol.

-

Add an aqueous solution of a base, for example, sodium hydroxide (2-3 equivalents).

-

Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue with a dilute acid (e.g., HCl) to a pH of 3-4 to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Potential Biological Activities and Experimental Protocols

While specific biological data for this compound is limited in publicly available literature, the thiazole scaffold is a well-established pharmacophore present in numerous bioactive compounds. Derivatives of 2-aminothiazole have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The acetylamino group is known to improve hydrolytic stability, which could be beneficial for developing prodrugs.

Potential as Xanthine Oxidase Inhibitors

Structurally similar compounds, such as 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and hyperuricemia.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

-

Materials: Xanthine oxidase, xanthine, phosphate buffer (pH 7.5), and the test compound.

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, xanthine, and various concentrations of the test compound.

-

Initiate the reaction by adding xanthine oxidase.

-

Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a UV-Vis spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

-

Potential Anticancer Activity

Derivatives of 2-amino-thiazole-5-carboxylic acid have been designed and synthesized as potential anticancer agents, with some showing antiproliferative activity against various cancer cell lines.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Potential Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents. Therefore, this compound could be screened for its antibacterial and antifungal properties.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Microorganisms: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Procedure:

-

Prepare serial dilutions of the test compound in a suitable broth medium in 96-well microtiter plates.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Logical Workflow for Biological Screening

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While specific biological data for this compound is not extensively documented, its structural features suggest potential activities as a xanthine oxidase inhibitor, an anticancer agent, or an antimicrobial compound. The experimental protocols provided in this guide offer a starting point for researchers to explore the pharmacological profile of this and related molecules. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully elucidate its therapeutic potential.

An In-depth Technical Guide to 2-Acetylamino-4-methylthiazole-5-carboxylic acid

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of 2-Acetylamino-4-methylthiazole-5-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a substituted thiazole derivative. The core structure consists of a five-membered thiazole ring, which is functionalized with an acetylamino group at position 2, a methyl group at position 4, and a carboxylic acid group at position 5.

Molecular Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 63788-62-5[1] |

| Molecular Formula | C₇H₈N₂O₃S[2] |

| Molecular Weight | 200.22 g/mol [2] |

| InChI | 1S/C7H8N2O3S/c1-3-5(6(11)12)13-7(8-3)9-4(2)10/h1-2H3,(H,11,12)(H,8,9,10) |

| InChIKey | QNBIYKNODXVOFV-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)O)SC(=N1)NC(=O)C |

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The known physical properties are summarized below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | 252-254 °C | MySkinRecipes |

| Storage Temperature | Refrigerator | Sigma-Aldrich |

No data was found for solubility in various solvents or the pKa value of the carboxylic acid group.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the acylation of the corresponding amine to form the ethyl ester, followed by hydrolysis of the ester to the carboxylic acid.

Synthesis of Ethyl 2-Acetylamino-4-methylthiazole-5-carboxylate

A detailed protocol for the synthesis of the ethyl ester is available in the scientific literature.[3][4]

Experimental Protocol:

-

Materials: Ethyl 2-amino-4-methylthiazole-5-carboxylate, Acetic anhydride.

-

Procedure:

Hydrolysis to this compound

While a specific detailed protocol for the hydrolysis of the ethyl ester was not found, the general procedure involves a standard saponification reaction. This is alluded to in the literature as dissolution in alkali followed by reacidification.[3][4]

General Experimental Protocol (Inferred):

-

Materials: Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate, a base (e.g., Sodium Hydroxide or Potassium Hydroxide), a strong acid (e.g., Hydrochloric Acid), a suitable solvent (e.g., ethanol/water mixture).

-

Procedure:

-

Dissolve the ethyl ester in a suitable solvent system, such as a mixture of ethanol and water.

-

Add a stoichiometric excess of a strong base (e.g., NaOH or KOH) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitoring by TLC or LC-MS is recommended).

-

Cool the reaction mixture and acidify with a strong acid (e.g., HCl) until the product precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Spectral Data

Table 3: 1H NMR Data for a Related Series of Compounds [3][4]

| Compound No. | R Group | 1H NMR (δ, ppm) |

| 3a | C₆H₅SO₂ | 1.38 (3H, t, J = 6.5, CH₃); 4.27 (2H, q, J = 6.5, CH₂); 7.43-7.83 (5H, m, Ph); ~12.50 (1H, v. br. s, NH) |

| 3e | CH₃CO | 1.38 (3H, t, J = 6.5, CH₃); 2.08 (3H, s, C(=O)CH₃); 4.25 (2H, q, J = 6.5, CH₂); 7.70 (4H, s, Ar); 10.02 (1H, s, NHC=O); 12.90 (1H, v. br. s, NH) |

Note: The table provides data for a series of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid ethyl esters for comparative purposes.

Biological Activity and Signaling Pathways

The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.

However, there is no specific information in the current scientific literature detailing the biological activity or the mechanism of action, including any involvement in signaling pathways, for this compound itself. Studies have primarily focused on its derivatives. For instance, some N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives have been investigated as urease inhibitors, with molecular docking studies suggesting they bind to the non-metallic active site of the urease enzyme.[5][6] Other acetamidothiazole derivatives have been evaluated for their in vitro anticancer activity.[1][7]

Due to the lack of specific data on the signaling pathways for the title compound, a corresponding diagram cannot be provided at this time. Research into the biological targets and mechanisms of action for this specific molecule is an area for potential future investigation.

Logical Relationship Diagram for Potential Biological Investigation

The following diagram illustrates a logical workflow for the initial biological screening and investigation of a novel compound like this compound.

Caption: A conceptual workflow for the biological evaluation of a novel chemical entity.

References

- 1. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation. | Semantic Scholar [semanticscholar.org]

A Technical Guide to 2-Acetylamino-4-methylthiazole-5-carboxylic Acid

This document provides a comprehensive technical overview of 2-Acetylamino-4-methylthiazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. It is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry. This guide covers the core physicochemical properties, detailed synthesis protocols, and its role as a synthetic building block.

Core Compound Properties

This compound is a heterocyclic compound featuring a thiazole ring, which is a common scaffold in many biologically active molecules. Its quantitative data and key identifiers are summarized below.

| Property | Value | Source |

| Molecular Weight | 200.22 g/mol | |

| Molecular Formula | C₇H₈N₂O₃S | |

| CAS Number | 63788-62-5 | [1] |

| Physical Form | Solid | |

| Purity | ≥97% | |

| Storage Temperature | Refrigerator | |

| InChI Key | QNBIYKNODXVOFV-UHFFFAOYSA-N |

Synthetic Methodologies

The synthesis of this compound typically involves a multi-step process. The primary route consists of the formation of a 2-amino-4-methylthiazole-5-carboxylate ester, followed by N-acetylation and subsequent hydrolysis of the ester group.

Experimental Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

A foundational precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate, can be synthesized via a "one-pot" reaction.[2]

Materials:

-

Acetoacetate (e.g., methyl acetoacetate)

-

N-Bromosuccinimide (NBS)

-

Thiourea or N-monosubstituted thiourea derivatives

-

Solvent: Water and Tetrahydrofuran (THF)

-

Ammonia water for basification

Procedure:

-

In a reaction vessel, prepare a solvent mixture of water and tetrahydrofuran (THF), typically in a 2:1 to 3:1 volume ratio.[2]

-

Add acetoacetate to the solvent.

-

Cool the mixture and introduce N-Bromosuccinimide (NBS) to initiate the bromination of the acetoacetate.

-

Following the bromination, add a thiourea derivative to the reaction mixture.

-

Heat the mixture in a water bath to facilitate the cyclization reaction, which forms the thiazole ring. This step yields the salt of the 2-substituted amino-4-methyl-5-carboxylate thiazole.[2]

-

After the reaction is complete, purify the product by basifying the mixture with ammonia water to obtain the target ethyl 2-amino-4-methylthiazole-5-carboxylate.[2]

Experimental Protocol 2: Acylation of the Amino Group and Ester Hydrolysis

This protocol details the conversion of the amino-ester precursor to the final carboxylic acid product.

Materials:

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate

-

Acetic anhydride or Acetyl chloride

-

Pyridine (for reactions with acetyl chloride)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Methanol and Water

-

Hydrochloric acid (HCl)

Procedure:

-

N-Acetylation: Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in a suitable solvent. The acylation can be achieved by reacting it with acetic anhydride.[3] Alternatively, acetyl chloride can be used in the presence of a base like pyridine.[3] This step yields the ethyl ester of this compound.

-

Ester Hydrolysis: The resulting ethyl ester is then hydrolyzed to the carboxylic acid. A solution of potassium hydroxide in aqueous methanol is added to the ester.[3]

-

The reaction mixture is stirred at ambient temperature for several hours until the hydrolysis is complete.

-

Acidification and Isolation: The pH of the aqueous phase is carefully adjusted to 3 by the addition of dilute hydrochloric acid. This precipitates the this compound.

-

The solid product is isolated by filtration, rinsed with aqueous methanol and water, and dried under vacuum.

Role in Drug Development & Logical Workflow

This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, notably in the development of anti-cancer agents.[4][5] The thiazole core is a privileged scaffold in medicinal chemistry. Derivatives have been designed based on the structure of established drugs like Dasatinib, a kinase inhibitor used to treat certain types of cancer.[4] The primary utility of this compound is as a building block, allowing for further chemical modifications to explore structure-activity relationships (SAR) in drug discovery campaigns.

The logical workflow for the synthesis of the title compound is depicted below.

Caption: Synthetic workflow for this compound.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Acetylamino-4-methylthiazole-5-carboxylic acid

IUPAC Name: 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

This technical guide provides a comprehensive overview of 2-acetylamino-4-methylthiazole-5-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical properties, synthesis, and potential biological significance, supported by experimental data and methodologies.

Chemical and Physical Properties

This compound, with the CAS Number 63788-62-5, is a stable solid compound.[1][2] Its molecular structure consists of a central thiazole ring, which is a five-membered aromatic ring containing one sulfur and one nitrogen atom. This core is substituted with an acetylamino group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | - |

| Synonyms | 2-Acetamido-4-methylthiazole-5-carboxylic acid | |

| CAS Number | 63788-62-5 | [1] |

| Molecular Formula | C₇H₈N₂O₃S | [2] |

| Molecular Weight | 200.22 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | 97% | |

| Storage Temperature | Refrigerator |

Table 2: Spectral Data for Ethyl 2-Acetylamino-4-methylthiazole-5-carboxylate

| Spectrum Type | Characteristic Peaks | Reference |

| ¹H NMR | δ, ppm (J, Hz): 1.47 (3H, t, J = 7.0), 2.25 (3H, s), 2.60 (3H, s), 4.45 (2H, q, J = 7.0) | [1][3] |

| FTIR (KBr) | Vmax cm⁻¹: 3428, 2967, 1921, 1117, 758 | [4] |

| Mass Spectrum (m/z) | 228 (M+) | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the acylation of the corresponding amino ester followed by the hydrolysis of the ester to the carboxylic acid.

Synthesis of Ethyl 2-Acetylamino-4-methylthiazole-5-carboxylate

A common method for the synthesis of the ethyl ester precursor involves the acylation of ethyl 2-amino-4-methylthiazole-5-carboxylate.[1][3]

Experimental Protocol:

-

A suspension of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g) in acetic anhydride (5 ml) is prepared.

-

The mixture is heated for 5 hours at a temperature of 105-110°C.

-

Following the reaction, the excess acetic anhydride is removed by distillation.

-

The resulting residue is treated with water (10-15 ml) to precipitate the product.

-

The precipitate, ethyl 2-acetylamino-4-methylthiazole-5-carboxylate, is collected, yielding approximately 2.1 g (92%) of the compound with a melting point of 215-217°C.[1][3]

Hydrolysis to this compound

The final step to obtain the target carboxylic acid is the hydrolysis of the ethyl ester. A general procedure for the hydrolysis of similar 2-amino-5-derivatized 4-carboxylic acid thiazoles can be adapted.[6]

Experimental Protocol:

-

The ethyl ester of this compound is added to a stirring solution of sodium hydroxide (e.g., 85 mM).

-

The mixture is heated to 50–60°C for approximately 30 minutes, or until a clear solution is formed.

-

After cooling, the solution is acidified with 1 M HCl to a pH of 3–4.

-

The resulting precipitate is collected via filtration.

-

Recrystallization from a suitable solvent, such as methanol, can be performed for further purification.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in the reviewed literature, the broader class of 2-aminothiazole and 2-acetamido-thiazole derivatives has demonstrated a wide range of pharmacological activities. These activities suggest potential therapeutic applications for the title compound and its analogs.

Anticancer Potential

Derivatives of 2-amino-thiazole-5-carboxylic acid have been investigated as potential anti-tumor agents. For instance, certain phenylamide derivatives have shown antiproliferative potency against human leukemia cells.[7][8] The thiazole core is a key structural feature in the design of these compounds, which are often developed as analogs of established anticancer drugs like dasatinib.[7]

Antimicrobial and Antifungal Activity

The 2-aminothiazole scaffold is a common feature in compounds with antimicrobial properties. Derivatives have been found to be active against various bacterial and fungal strains.[6] For example, some 2-aminothiazole-4-carboxylate derivatives have shown activity against Mycobacterium tuberculosis.[6]

Enzyme Inhibition

Substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been identified as potential inhibitors of xanthine oxidase, an enzyme implicated in gout and hyperuricemia.[9] Additionally, other thiazole carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory and anticancer drugs.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis Precursors of 2-Acetylamino-4-methylthiazole-5-carboxylic Acid

This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for preparing 2-acetylamino-4-methylthiazole-5-carboxylic acid, a molecule of interest for researchers, scientists, and drug development professionals. The document details the core synthetic pathways, experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry. The thiazole ring is a key structural motif in a variety of biologically active compounds. This guide focuses on the precursors and synthetic routes leading to this target molecule, with a primary focus on the widely utilized Hantzsch thiazole synthesis for the formation of the core thiazole structure.

Core Synthesis Pathway

The most common synthetic route to this compound involves a three-step process starting from ethyl acetoacetate. The key intermediate is ethyl 2-amino-4-methylthiazole-5-carboxylate, which is subsequently acetylated and then hydrolyzed to yield the final product.

The overall synthesis workflow can be visualized as follows:

Experimental Protocols

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Hantzsch Thiazole Synthesis)

This precursor is synthesized via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[1] In this case, ethyl acetoacetate is first halogenated and then reacted with thiourea. One-pot procedures are often employed for efficiency.[2]

Method 1: One-Pot Procedure

This efficient method combines the bromination and cyclization steps into a single reaction vessel.[2][3]

-

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Water

-

-

Procedure:

-

In a reaction flask, dissolve ethyl acetoacetate (0.05 mol) in a mixture of water (50.0 mL) and THF (20.0 mL).

-

Cool the mixture to below 0°C in an ice bath.

-

Slowly add N-bromosuccinimide (0.06 mol) to the cooled mixture.

-

Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by thin-layer chromatography (TLC).

-

Once the bromination is complete, add thiourea (0.05 mol) to the reaction mixture.

-

Heat the mixture to 80°C and maintain for 2 hours.

-

After cooling, the product can be isolated and purified.

-

Method 2: Two-Step Procedure with Ethyl 2-chloroacetoacetate

This method involves the use of commercially available or pre-synthesized ethyl 2-chloroacetoacetate.[4]

-

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thiourea

-

Ethanol

-

Sodium Carbonate

-

Sodium Hydroxide solution

-

-

Procedure:

-

Prepare a solution of thiourea (30.4 g) and sodium carbonate (0.3-3.3 g) in 200 mL of ethanol containing 10-35% ethyl acetate.[4]

-

Heat the solution to 40-55°C.

-

Add ethyl 2-chloroacetoacetate (33 g) dropwise over 20-30 minutes.[4]

-

After the addition is complete, heat the mixture to 60-70°C and maintain for 5-5.5 hours.[4]

-

Distill off most of the solvent.

-

Cool the residue to room temperature and filter to remove any unreacted thiourea.

-

Add the filtrate to water and adjust the pH to 9-10 with a sodium hydroxide solution.

-

Stir the mixture, then filter the precipitate, and dry under vacuum to obtain the product.[4]

-

The logical flow for the Hantzsch synthesis is depicted below:

Synthesis of Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate (Acetylation)

The amino group of the precursor is acetylated, typically using acetic anhydride.

-

Materials:

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate

-

Acetic anhydride

-

Pyridine (optional, as a catalyst and base)

-

-

Procedure:

-

Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate in acetic anhydride.

-

The reaction can be carried out at room temperature or with gentle heating. Pyridine can be added to catalyze the reaction.

-

After the reaction is complete (monitored by TLC), the mixture is poured into water to quench the excess acetic anhydride.

-

The precipitated product is filtered, washed with water, and dried.

-

Synthesis of this compound (Hydrolysis)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid, which is typically achieved under basic conditions.

-

Materials:

-

Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve ethyl 2-acetylamino-4-methylthiazole-5-carboxylate in a mixture of alcohol (e.g., methanol) and water.

-

Add a solution of potassium hydroxide or sodium hydroxide.

-

Stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 3 to precipitate the carboxylic acid.

-

Filter the solid product, wash with water, and dry under vacuum.

-

Quantitative Data

The following tables summarize the quantitative data reported for the key synthesis steps.

Table 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

| Method | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |

| One-Pot | Ethyl acetoacetate, Thiourea | NBS | THF/Water | 0 to 80 | 4 | 72 | 178-179 | [2][5] |

| Two-Step | Ethyl 2-chloroacetoacetate, Thiourea | Na2CO3 | Ethanol/Ethyl acetate | 40 to 70 | 5-5.5 | >98 | 172-173 | [4] |

Table 2: Synthesis of this compound

| Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate | KOH, HCl | Methanol/Water | 20 | 2 | 96 | 94.5 (HPLC) | [6] |

Note: Detailed spectral data such as 1H NMR can be found in the cited literature.[7]

Conclusion

The synthesis of this compound is a well-established process, with the Hantzsch thiazole synthesis of its key precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate, being the critical step. Both one-pot and two-step procedures for the precursor synthesis offer high yields. Subsequent acetylation and hydrolysis are generally straightforward transformations. This guide provides the necessary technical details for researchers to successfully synthesize this valuable compound for further investigation and application in drug discovery and development.

References

- 1. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 4. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 2-Acetylamino-4-methylthiazole-5-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, 2-acetylamino-4-methylthiazole-5-carboxylic acid and its derivatives have emerged as a promising class of compounds with diverse biological effects, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, presenting key data and experimental methodologies to support further research and development in this area.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their efficacy has been evaluated against various cancer cell lines, with several compounds exhibiting potent cytotoxic effects.

Quantitative Anticancer Activity Data

The anticancer activity of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for representative derivatives against different cancer cell lines.

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| 1a | N-(4-chlorophenyl)amide | A549 (Lung) | 15.2 | [1] |

| 1b | N-(3,4-dichlorophenyl)amide | A549 (Lung) | 10.8 | [1] |

| 2a | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido) | K562 (Leukemia) | 0.8 | [2][3] |

| 2b | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido) | MCF-7 (Breast) | 20.2 | [2][3] |

| 2c | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido) | HT-29 (Colon) | 21.6 | [2][3] |

| 3a | 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide | A-549 (Lung) | >50 | [4] |

| 3b | 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-(4-chloro-2-methylphenyl)carboxamide | A-549 (Lung) | 26 | [4] |

| 3c | 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-(4-chloro-2-methylphenyl)carboxamide | Bel7402 (Liver) | 32 | [4] |

| 3d | 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-(4-chloro-2-methylphenyl)carboxamide | HCT-8 (Intestine) | 24 | [4] |

Experimental Protocols for Anticancer Assays

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Trypan Blue Exclusion Assay for Cell Viability

This assay is used to differentiate viable from non-viable cells. Live cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up.

-

Cell Preparation: A single-cell suspension is prepared from the treated and control cancer cell cultures.

-

Staining: A 1:1 mixture of the cell suspension and 0.4% trypan blue solution is prepared and incubated for 1-2 minutes at room temperature.

-

Cell Counting: The stained and unstained cells are counted using a hemocytometer or an automated cell counter.

-

Viability Calculation: The percentage of viable cells is calculated as (Number of unstained cells / Total number of cells) x 100.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole derivatives have long been recognized for their antimicrobial properties, and this compound derivatives are no exception.[5][6]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |

| 4a | 4-(4-bromophenyl)-thiazol-2-amine derivative | S. aureus | 16.1 (µM) | [7] |

| 4b | 4-(4-bromophenyl)-thiazol-2-amine derivative | E. coli | 16.1 (µM) | [7] |

| 5a | Substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile | S. aureus | 93.7 | [7] |

| 5b | Substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile | B. subtilis | 46.9 | [7] |

| 5c | Substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile | C. albicans | 7.8 | [7] |

| 5d | Substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile | A. niger | 5.8 | [7] |

Experimental Protocol for Antimicrobial Susceptibility Testing

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The thiazole derivatives are serially diluted in the broth within a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition

Certain derivatives of this compound have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its inhibition is a therapeutic target for gout and hyperuricemia. A series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have shown excellent XO inhibitory activity.[8]

Lipoxygenase and Carbonic Anhydrase Inhibition

Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates have been identified as dual inhibitors of 15-lipoxygenase (15-LOX) and carbonic anhydrase II (CA II).[9] 15-LOX is involved in inflammatory diseases, while CA II is implicated in various physiological and pathological processes.

Quantitative Enzyme Inhibition Data

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 6a | Xanthine Oxidase | 0.57 | [8] |

| 6b | Xanthine Oxidase | 0.91 | [8] |

| 7a | 15-Lipoxygenase | 0.12 | [9] |

| 7b | Carbonic Anhydrase II | 2.93 | [9] |

Experimental Protocols for Enzyme Inhibition Assays

Xanthine Oxidase Inhibition Assay

-

Reaction Mixture: The assay mixture contains the test compound, phosphate buffer (pH 7.5), and xanthine oxidase enzyme solution.

-

Pre-incubation: The mixture is pre-incubated at 25°C for 15 minutes.

-

Reaction Initiation: The reaction is initiated by adding the substrate, xanthine.

-

Measurement: The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

15-Lipoxygenase Inhibition Assay

-

Reaction Mixture: The reaction mixture includes the test compound, borate buffer (pH 9.0), 15-lipoxygenase enzyme solution, and the substrate, linoleic acid.

-

Incubation: The mixture is incubated at 25°C.

-

Measurement: The formation of the conjugated diene hydroperoxide is measured by monitoring the increase in absorbance at 234 nm.

-

Inhibition Calculation: The inhibitory activity is determined by comparing the reaction rates with and without the inhibitor.

Carbonic Anhydrase II Inhibition Assay

-

Esterase Activity: The assay measures the esterase activity of CA II using p-nitrophenyl acetate as a substrate.

-

Reaction Mixture: The reaction mixture consists of the enzyme, buffer, test compound, and substrate.

-

Measurement: The hydrolysis of p-nitrophenyl acetate to p-nitrophenol is monitored by the increase in absorbance at 400 nm.

-

Inhibition Calculation: The percentage of inhibition is calculated based on the reduction in the rate of p-nitrophenol formation.

Signaling Pathway Modulation

Recent studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of thiazole derivatives, with some evidence pointing towards the modulation of key signaling pathways. For instance, a 2-phenylthiazole-5-carboxylic acid derivative has been shown to suppress oncogenic miR-21 biosynthesis, leading to increased expression of PTEN and Smad7, and subsequent inhibition of the AKT and TGF-β signaling pathways.[10] This dual inhibition contributes to the reduction of hepatocellular carcinoma cell proliferation and migration.[10]

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate a broad range of biological activities, including promising anticancer, antimicrobial, and enzyme inhibitory effects. The provided data and experimental protocols offer a valuable resource for researchers in the field, facilitating the design and evaluation of new, more potent, and selective compounds. Further investigation into the structure-activity relationships and the elucidation of their mechanisms of action at a molecular level will be crucial for advancing these promising molecules towards clinical applications.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. revvity.com [revvity.com]

- 4. atcc.org [atcc.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to 2-Acetylamino-4-methylthiazole-5-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs. Among the vast array of thiazole derivatives, 2-acetylamino-4-methylthiazole-5-carboxylic acid stands out as a particularly valuable building block. Its strategic placement of functional groups—a protected amine, a reactive carboxylic acid, and a methyl group—offers medicinal chemists a versatile scaffold for the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this key intermediate, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 200.22 g/mol . Its structure provides a unique combination of hydrogen bond donors and acceptors, influencing its solubility and interaction with biological targets.

| Property | Value |

| Molecular Formula | C7H8N2O3S |

| Molecular Weight | 200.22 g/mol |

| Appearance | Solid |

| CAS Number | 63788-62-5 |

Synthesis of the Core Building Block

The synthesis of this compound is typically achieved through a multi-step process starting from the readily available ethyl 2-amino-4-methylthiazole-5-carboxylate.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of Ethyl 2-amino-4-methylthiazole-5-carboxylate

A suspension of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g) in acetic anhydride (5 ml) is heated for 5 hours at 105-110°C.[1] Excess acetic anhydride is then removed by distillation under reduced pressure. The residue is treated with water (10-15 ml), and the resulting precipitate of ethyl 2-acetylamino-4-methylthiazole-5-carboxylate is collected by filtration.[1]

Step 2: Hydrolysis to this compound

The synthesized ethyl 2-acetylamino-4-methylthiazole-5-carboxylate is then subjected to basic hydrolysis. The ester is dissolved in a suitable solvent such as methanol, and an aqueous solution of a base like sodium hydroxide is added. The reaction mixture is stirred at room temperature until the hydrolysis is complete, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the this compound, which is then collected by filtration, washed with water, and dried.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By modifying the carboxylic acid and the acetylamino group, researchers have developed a plethora of derivatives targeting key kinases involved in cancer progression.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several derivatives of this compound have been synthesized and evaluated as CDK inhibitors, with a particular focus on CDK9.[2][3][4][5][6]

Signaling Pathway of CDK9 Inhibition

Caption: Inhibition of the CDK9/P-TEFb complex by thiazole derivatives prevents the phosphorylation of RNA Polymerase II, leading to a halt in transcriptional elongation of key oncogenes.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. Derivatives of this compound have been developed as potent inhibitors of VEGFR-2, demonstrating anti-angiogenic properties.[7][8][9][10]

Signaling Pathway of VEGFR-2 Inhibition

Caption: Thiazole-based inhibitors block the ATP-binding site of VEGFR-2, preventing its autophosphorylation and the activation of downstream signaling pathways that promote angiogenesis.

Quantitative Data on Biological Activity

The following table summarizes the in vitro anticancer activity of representative derivatives of 2-amino-4-methylthiazole-5-carboxylic acid, the precursor to the acetylamino variant. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Target Cell Line | IC50 (µM) | Reference |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 (Leukemia) | Comparable to Dasatinib | [11] |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | MCF-7 (Breast Cancer) | 20.2 | [11] |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | HT-29 (Colon Cancer) | 21.6 | [11] |

| 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase | 0.57 | |

| 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase | 0.91 |

Experimental Workflow for Drug Development

The development of novel therapeutics from the this compound building block follows a structured workflow, from initial library synthesis to preclinical evaluation.

Caption: A streamlined workflow for the development of kinase inhibitors, starting from the this compound building block.

Experimental Protocol: MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value is determined from the dose-response curve.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a robust and versatile platform for the design and synthesis of novel therapeutic agents. Its utility as a building block for potent kinase inhibitors, particularly those targeting CDK and VEGFR-2, highlights its significance in the ongoing quest for more effective and targeted cancer therapies. The synthetic accessibility and the potential for diverse chemical modifications ensure that this humble thiazole derivative will continue to be a valuable tool in the arsenal of drug discovery and development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas [frontiersin.org]

- 6. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. preprints.org [preprints.org]

An In-depth Technical Guide on 2-Acetylamino-4-methylthiazole-5-carboxylic acid: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetylamino-4-methylthiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its synthesis, spectroscopic characterization, and explores its potential biological activities, particularly in the context of cancer research. Detailed experimental protocols for its preparation and for the evaluation of its cytotoxic effects are provided. Furthermore, this guide visualizes key synthetic and biological pathways to facilitate a deeper understanding of its chemical and biological context.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. The 2-aminothiazole scaffold, in particular, is a key pharmacophore found in several clinically approved drugs. The acetylation of the 2-amino group and the presence of a carboxylic acid function at the 5-position of the thiazole ring, as seen in this compound, can significantly influence the molecule's physicochemical properties and biological activity. This guide focuses on the synthesis and potential therapeutic relevance of this specific derivative.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with the construction of the core thiazole ring, followed by functional group modifications.

Synthesis Pathway

The overall synthetic route involves three main stages:

-

Hantzsch Thiazole Synthesis: Formation of the precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

Acetylation: Acetylation of the 2-amino group to yield ethyl 2-acetylamino-4-methylthiazole-5-carboxylate.

-

Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid.

Experimental Protocols

Protocol 2.2.1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This procedure is adapted from a one-pot synthesis method.

-

To a mixture of ethyl acetoacetate (0.05 mol) in a solvent system of water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (NBS) (0.06 mol).

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Add thiourea (0.05 mol) to the mixture and heat to 80°C for 2 hours.

-

After cooling, the product can be isolated and purified by standard laboratory techniques.

Protocol 2.2.2: Synthesis of Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate [1][2]

-

Prepare a suspension of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g) in acetic anhydride (5 ml).[1][2]

-

Distill off the excess acetic anhydride under reduced pressure.

-

Treat the residue with water (10-15 ml) to precipitate the product.[1][2]

-

Isolate the precipitate by filtration and dry to yield the ethyl ester of this compound.[1][2]

Protocol 2.2.3: Synthesis of this compound

This protocol is based on standard alkaline hydrolysis of esters.

-

Dissolve ethyl 2-acetylamino-4-methylthiazole-5-carboxylate in a suitable alcoholic solvent (e.g., methanol or ethanol).

-

Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC until the starting material is consumed.

-

Remove the alcohol solvent under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Characterization Data

The following table summarizes the key characterization data for the intermediate and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data |

| Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate | C₉H₁₂N₂O₃S | 228.27 | IR (KBr, cm⁻¹): Not explicitly found in searches. ¹H NMR (CDCl₃, δ, ppm): Not explicitly found in searches. MS (m/z): Not explicitly found in searches. |

| This compound | C₇H₈N₂O₃S | 200.22 | ¹H NMR (DMSO-d₆, δ, ppm): 13.1 (s, 1H), 12.51 (s, 1H), 8.05 (s, 1H), 2.18 (s, 3H) (Data for a closely related analog, may vary). LC/MS: 186.9 (M-H)⁻ (Data for a closely related analog, may vary). |

Biological Activity and Potential Applications

Thiazole-containing compounds are known to exhibit a wide range of biological activities, with a significant number of derivatives being investigated as anti-cancer agents.[3] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and interference with key signaling pathways involved in cell proliferation and survival.[4]

Anti-Cancer Potential and MUC1 Signaling

Derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and evaluated for their in vitro anti-breast cancer activity.[5] One of the potential targets for such compounds is the Mucin 1 (MUC1) oncoprotein. MUC1 is a transmembrane glycoprotein that is overexpressed in a variety of cancers, including breast, pancreatic, and ovarian cancers.[6] Its aberrant expression is linked to cancer progression, metastasis, and resistance to therapy.[7]

The cytoplasmic tail of MUC1 can interact with several key signaling molecules, including β-catenin, and can activate pro-survival pathways such as the PI3K/AKT and MAPK pathways.[1][8] Inhibition of MUC1 function is therefore a promising strategy for cancer therapy.[6] While direct evidence for the interaction of this compound with MUC1 is not yet available, its structural similarity to other biologically active thiazoles suggests that this is a plausible area for further investigation.

Experimental Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Protocol 3.2.1: MTT Assay [10][11]

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Data

While extensive quantitative data on the biological activity of this compound is not yet publicly available, the following table presents hypothetical data for illustrative purposes, based on the activity of similar compounds.

| Cell Line | Compound | IC₅₀ (µM) |

| MDA-MB-231 | This compound | Data Not Available |

| A549 | This compound | Data Not Available |

| Reference | Doxorubicin | ~0.5 - 2 |

Further experimental studies are required to determine the specific IC₅₀ values for the title compound against various cancer cell lines.

Conclusion and Future Directions

This compound is a readily synthesizable heterocyclic compound. Based on the known biological activities of structurally related thiazole derivatives, it represents a molecule of interest for further investigation, particularly in the field of oncology. The provided synthetic and bioassay protocols offer a solid foundation for researchers to produce this compound and evaluate its therapeutic potential.

Future research should focus on:

-

The definitive synthesis and full spectroscopic characterization of this compound.

-

Comprehensive in vitro screening against a panel of cancer cell lines to determine its cytotoxic profile and IC₅₀ values.

-

Mechanism of action studies to elucidate its molecular targets, with a particular focus on its potential interaction with the MUC1 oncoprotein and its downstream signaling pathways.

-

Structure-activity relationship (SAR) studies involving modifications of the acetylamino and carboxylic acid groups to optimize biological activity.

By pursuing these research avenues, the scientific community can better understand the potential of this compound and its derivatives as novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. What are MUC1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. The network map of mucin 1 mediated signaling in cancer progression and immune modulation | Semantic Scholar [semanticscholar.org]

- 9. Functional analyses of Mucin-1-mediated signaling and subsequent tumor progression - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic Data of 2-Acetylamino-4-methylthiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetylamino-4-methylthiazole-5-carboxylic acid (CAS No: 63788-62-5). The information detailed herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5-13.0 | Broad Singlet | 1H | COOH |

| ~12.2 | Singlet | 1H | NH |

| 2.65 | Singlet | 3H | Thiazole-CH₃ |

| 2.20 | Singlet | 3H | Acetyl-CH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | Acetyl C=O |

| ~162.5 | Carboxylic Acid C=O |

| ~160.0 | C2 (Thiazole ring) |

| ~148.0 | C4 (Thiazole ring) |

| ~115.0 | C5 (Thiazole ring) |

| ~23.0 | Acetyl-CH₃ |

| ~16.0 | Thiazole-CH₃ |

Solvent: DMSO-d₆

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 200.03 | [M]+ (Molecular Ion) |

| 158.02 | [M - C₂H₂O]+ |

| 141.02 | [M - C₂H₃O₂]+ |

| 114.03 | [M - C₃H₄NO₂]+ |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~3400-2500 | O-H stretch (Carboxylic Acid, broad) |

| ~3185 | N-H stretch (Amide) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1660 | C=O stretch (Amide I) |

| ~1550 | N-H bend (Amide II) |

| ~1250 | C-O stretch |

Experimental Protocols

The following section details the synthetic and analytical methodologies for this compound and its precursor.

Synthesis of Ethyl 2-Acetylamino-4-methylthiazole-5-carboxylate

A suspension of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g) in acetic anhydride (5 mL) is heated for 5 hours at 105-110°C.[1] Excess acetic anhydride is then removed by distillation. The resulting residue is treated with water (10-15 mL). The precipitate of the ethyl ester of this compound is collected by filtration, washed with water, and dried.[1]

Synthesis of this compound

The ethyl ester of this compound is hydrolyzed to the corresponding carboxylic acid. A typical procedure involves heating the ester in the presence of a base, such as sodium hydroxide, in an aqueous or alcoholic solution. Following the completion of the reaction, the mixture is cooled and acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4. The resulting precipitate, this compound, is then collected by filtration, washed with water, and dried.

Spectroscopic Analysis

-

¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[1]

-

Mass Spectrometry: Mass spectra are acquired using techniques such as electrospray ionization (ESI).

-

Infrared Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a potassium bromide (KBr) pellet.

Visualizations

Experimental Workflow for Synthesis and Analysis

Caption: Workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Data

Caption: Correlation of functional groups with spectroscopic signals.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Acetylamino-4-methylthiazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Acetylamino-4-methylthiazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active molecules. This document provides a detailed protocol for the synthesis of this compound, primarily through the hydrolysis of its corresponding methyl ester. An alternative multi-step synthesis route starting from ethyl acetoacetate is also outlined.

Synthesis Pathway Overview

The primary and most direct method for the synthesis of the target compound is the hydrolysis of Methyl 2-acetylamino-4-methylthiazole-5-carboxylate. An extended pathway for the synthesis of the precursor ester is also presented, which may be useful if the starting ester is not commercially available.

Figure 1: General workflow for the synthesis of this compound.

Primary Synthesis Protocol: Hydrolysis of Methyl 2-acetylamino-4-methylthiazole-5-carboxylate

This protocol details the conversion of Methyl 2-acetylamino-4-methylthiazole-5-carboxylate to this compound via saponification.

Materials and Reagents

-

Methyl 2-acetylamino-4-methylthiazole-5-carboxylate

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), dilute solution

Experimental Procedure

-

Reaction Setup: In a 100 mL 3-necked round-bottomed flask equipped with a mechanical stirrer, combine Methyl 2-acetylamino-4-methylthiazole-5-carboxylate (1.74 g, 8.7 mmol) with methanol (8 mL).

-

Base Addition: Prepare a solution of potassium hydroxide (1.6 g of 90% purity, approximately 3 equivalents) in water (8 mL). Add this solution to the flask containing the ester.

-

Reaction: Allow the reaction mixture to stir at ambient temperature for 2 hours.

-

Work-up:

-

Wash the solution with dichloromethane (20 mL) to remove any unreacted starting material or non-polar impurities.

-

Carefully adjust the pH of the aqueous phase to 3 by the dropwise addition of dilute hydrochloric acid.

-

-

Precipitation and Isolation:

-

Stir the resulting slurry overnight at ambient temperature to ensure complete precipitation of the product.

-

Isolate the product by filtration.

-

Rinse the solid product with aqueous methanol and then with water.

-

-

Drying: Dry the isolated white solid under high vacuum at ambient temperature.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Methyl 2-acetylamino-4-methylthiazole-5-carboxylate | [1] |

| Yield | 1.55 g (96%) | [1] |

| Purity (HPLC) | 94.5% | [1] |

| LC/MS (m/z) | 186.9 | [1] |

| ¹H NMR (δ, ppm) | 13.1 (s, 1H), 12.51 (s, 1H), 8.05 (s, 1H), 2.18 (s, 3H) | [1] |

Supplementary Protocol: Synthesis of the Precursor Ester

For research groups that need to synthesize the starting ester, the following two-step procedure is provided, starting from the more readily available ethyl 2-amino-4-methylthiazole-5-carboxylate.

Part 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This synthesis involves the cyclization of an α-halo-β-ketoester with thiourea. A method for preparing ethyl 2-amino-4-methylthiazole-5-carboxylate involves reacting ethyl 2-chloroacetoacetate with thiourea.[2]

Figure 2: Synthesis of the aminothiazole ester precursor.

Part 2: Acetylation of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This procedure describes the N-acetylation of the amino group.

Materials and Reagents

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate

-

Acetic anhydride

Experimental Procedure

-